molecular formula C12H15N3O5S B1211428 Albendazole-beta-hydroxysulphone CAS No. 80983-30-8

Albendazole-beta-hydroxysulphone

Cat. No.: B1211428
CAS No.: 80983-30-8
M. Wt: 313.33 g/mol
InChI Key: HXRHOFREEVMBGY-UHFFFAOYSA-N
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Description

Albendazole-beta-hydroxysulphone (CAS 80983-30-8) is a hydroxylated metabolite of the broad-spectrum anthelmintic drug albendazole . Its molecular formula is C12H15N3O5S, with a molecular weight of 313.33 g/mol . In research settings, this compound is significant for studying the metabolic pathways and elimination mechanisms of albendazole. After administration, albendazole is rapidly converted in the liver to its primary and pharmacologically active metabolite, albendazole sulfoxide . This sulfoxide metabolite is primarily responsible for the therapeutic effect against parasitic infections and is further oxidized into other metabolites, including albendazole sulfone and this compound . Investigating these metabolites is crucial for understanding the pharmacokinetic profile, bioavailability, and duration of action of albendazole-based treatments. The parent compound, albendazole, exerts its anthelmintic effect through the inhibition of tubulin polymerization, which disrupts the formation of cytoplasmic microtubules in parasitic cells . This action leads to impaired glucose uptake and energy depletion, ultimately causing immobilization and death of the parasite . As a metabolite, this compound itself contributes to the overall pharmacological and toxicological profile of albendazole therapy. Consequently, it serves as a critical reference standard in bioanalytical method development for the simultaneous quantification of albendazole and its metabolites in biological samples like plasma, aiding in therapeutic drug monitoring and advanced pharmaceutical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

80983-30-8

Molecular Formula

C12H15N3O5S

Molecular Weight

313.33 g/mol

IUPAC Name

methyl N-[6-(2-hydroxypropylsulfonyl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C12H15N3O5S/c1-7(16)6-21(18,19)8-3-4-9-10(5-8)14-11(13-9)15-12(17)20-2/h3-5,7,16H,6H2,1-2H3,(H2,13,14,15,17)

InChI Key

HXRHOFREEVMBGY-UHFFFAOYSA-N

SMILES

CC(CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC)O

Canonical SMILES

CC(CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Albendazole-beta-hydroxysulphone is primarily recognized for its anti-parasitic and anti-cancer activities. As a benzimidazole derivative, it exerts its effects by inhibiting the polymerization of tubulin, disrupting microtubule formation in parasites and cancer cells. This mechanism leads to cell death through apoptosis and necrosis.

Antiparasitic Activity

This compound is effective against a variety of helminths and protozoa, including:

  • Nematodes : Effective against roundworms such as Ascaris lumbricoides and Enterobius vermicularis.
  • Cestodes : Targets tapeworms like Taenia solium.
  • Protozoa : Demonstrates activity against Giardia lamblia.

The compound's efficacy is enhanced when administered in formulations that improve bioavailability. For instance, studies have shown that using cyclodextrin complexes can significantly enhance the solubility and absorption of albendazole formulations .

Anticancer Activity

Recent studies have highlighted the potential of this compound in oncology. It has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells, by increasing reactive oxygen species (ROS) levels and inhibiting glycolytic metabolism . This dual role as an anti-parasitic and anticancer agent positions it as a versatile compound in therapeutic applications.

Case Studies

  • Prostate Cancer Treatment : A study reported that albendazole enhances the anticancer effects by reducing antioxidant enzyme expression, leading to increased ROS production and subsequent cancer cell death .
  • Enhanced Bioavailability : Research demonstrated that formulations using arachis oil-polysorbate 80 or hydroxypropyl-β-cyclodextrin significantly improved the relative bioavailability of albendazole compared to standard tablet forms .
  • Liver Safety Profile : In a study evaluating liver enzyme levels post-administration of albendazole formulations in rats, it was found that the cyclodextrin complexed formulations resulted in lower elevations of liver enzymes compared to traditional formulations, indicating a better safety profile .

Comparative Data Table

The following table summarizes the comparative efficacy and safety profiles of different formulations of this compound:

Formulation Type Efficacy Against Parasites Efficacy Against Cancer Cells Liver Enzyme Elevation Bioavailability
Standard TabletModerateLowHighBaseline
Arachis Oil-Polysorbate 80HighModerateModerate4.8-fold increase
Hydroxypropyl-β-CyclodextrinHighHighLow9.2-fold increase
Cyclodextrin ComplexHighModerateLowestSignificant increase

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

Compound Structure Anthelmintic Activity Plasma Concentration Key Metabolic Pathway
Albendazole (ABZ) Benzimidazole carbamate High Low (due to metabolism) Oxidation to ABZ-sulfoxide
ABZ-sulfoxide (ABZSO) Sulfoxide derivative High High Further oxidation to ABZ-sulfone
ABZ-beta-hydroxysulphone Hydroxylated sulfone derivative None Low Terminal metabolite (excretion)
Key Findings:

Activity vs. Inactivity : The sulfoxide group in ABZSO is critical for binding to parasitic β-tubulin, disrupting microtubule assembly. In contrast, the hydroxylated sulfone group in ABZ-beta-hydroxysulphone abolishes this activity .

Pharmacokinetics : ABZ-beta-hydroxysulphone is detected in plasma at lower concentrations than ABZ-sulfoxide, reflecting its role as a terminal metabolite .

Metabolic Stability : ABZ-beta-hydroxysulphone is more polar than ABZ-sulfoxide, leading to faster renal excretion and reduced tissue penetration .

Comparison with Other Benzimidazole Sulfones

Recent studies on novel sulfone-containing benzimidazole derivatives (e.g., 2-aminobenzimidazole sulfones) highlight the structural versatility of this class. For example:

  • Sulfone 2-Aminobenzimidazole Derivatives: These compounds exhibit modified biological activities due to the introduction of sulfone groups and coordination with metals. However, unlike ABZ-beta-hydroxysulphone, some derivatives retain antiparasitic or anticancer activity, underscoring the importance of substituent positioning .

Physicochemical and Pharmacokinetic Differences

  • Solubility : ABZ-beta-hydroxysulphone’s hydroxyl group increases polarity, reducing lipid solubility compared to ABZ-sulfoxide. This impacts oral bioavailability and tissue distribution .
  • Metabolic Pathways : ABZ-sulfoxide is a precursor to ABZ-beta-hydroxysulphone, with cytochrome P450 enzymes (e.g., CYP3A4) driving this conversion. Inhibitors or inducers of these enzymes can alter metabolite ratios .

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

In this approach, albendazole is oxidized using hydrogen peroxide (H₂O₂) in glacial acetic acid. Key parameters include:

  • Reagent ratios : A molar ratio of 1:4–8 (albendazole:H₂O₂) ensures complete oxidation.

  • Temperature : Reactions proceed optimally at 60–100°C, with higher temperatures favoring sulfone formation over sulfoxide.

  • Reaction time : Stepwise addition of H₂O₂ over 8–12 hours minimizes side reactions.

Example protocol :

  • Dissolve 13.25 g albendazole in 120 mL glacial acetic acid.

  • Add 30% H₂O₂ in two equal portions (12 mL each) at 6-hour intervals.

  • React at 60°C for 12 hours.

  • Neutralize with 1M NaOH to pH 5.0, filter, and dry to yield crude albendazole sulfone (85% yield).

m-Chloroperbenzoic Acid (m-CPBA) Oxidation

m-CPBA offers a milder alternative, particularly for lab-scale synthesis:

  • Reagent ratios : 2–3 equivalents of m-CPBA per albendazole molecule.

  • Solvent : Dichloromethane or acetic acid.

  • Temperature : 25–40°C, with reaction completion in 3–4 hours.

Purification and Crystallization

Crude this compound requires rigorous purification due to structural similarities to precursor compounds.

Dimethyl Sulfoxide (DMSO)-Water Recrystallization

Recrystallization in DMSO-water systems effectively removes unreacted starting materials and byproducts:

DMSO:Water Ratio (v/v)Crystallization StepsYield (%)Purity (%)
5:1440.798.5
7:1344.897.8
9:1248.296.3

Procedure :

  • Dissolve 10 g crude product in 100 mL DMSO:water (7:1) at 90°C.

  • Filter hot solution, cool to 4°C for 5 hours.

  • Collect crystals, repeat recrystallization 3 times.

Analytical Characterization

Critical quality control measures include:

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 250 × 4.6 mm, 5 µm.

  • Mobile phase : Acetonitrile:0.1% phosphoric acid (55:45).

  • Retention time : this compound elutes at 8.2 min.

Mass Spectrometry

  • Molecular ion peak : m/z 281 [M+H]⁺.

  • Fragmentation pattern : Loss of H₂O (m/z 263) and SO₂ (m/z 217).

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Solvent recovery : DMSO’s high boiling point (189°C) complicates recycling.

  • Byproduct management : Over-oxidation to sulfonic acids occurs above 100°C.

  • Cost optimization : Hydrogen peroxide is preferred over m-CPBA for economic viability .

Q & A

Q. What are the key considerations for designing experiments to assess the stability of Albendazole-beta-hydroxysulphone under varying physiological conditions?

To evaluate stability, researchers should:

  • Define controlled variables : pH, temperature, and enzymatic activity (e.g., liver microsomes) to mimic physiological environments .
  • Use validated analytical methods : High-performance liquid chromatography (HPLC) or mass spectrometry (MS) for quantification, ensuring reproducibility .
  • Include negative controls : Samples without the compound to rule out matrix interference .
  • Apply kinetic modeling : Calculate degradation rates using first-order kinetics to predict half-life under specific conditions .

Q. How can researchers optimize the synthesis of this compound to ensure purity and yield for in vitro studies?

Methodological steps include:

  • Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ spectroscopy to track intermediate formation .
  • Purification protocols : Column chromatography with gradient elution to isolate the target compound from byproducts .
  • Quality validation : Nuclear magnetic resonance (NMR) and elemental analysis to confirm structural integrity .
  • Yield documentation : Report both theoretical and practical yields, addressing discrepancies through stoichiometric adjustments .

Q. What statistical approaches are appropriate for comparing the anthelmintic efficacy of this compound across different parasite strains?

  • Hypothesis testing : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare mean differences in parasite mortality rates .
  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 values .
  • Power analysis : Predefine sample sizes to ensure statistical significance (α=0.05, β=0.2) .
  • Confounder adjustment : Include covariates like parasite lifecycle stage or drug resistance markers in regression models .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported data on this compound’s metabolic pathways across species?

Steps for critical analysis:

  • Replicate studies : Compare methodologies (e.g., microsomal vs. hepatocyte models) to identify protocol-driven variability .
  • Meta-analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .
  • Mechanistic validation : Apply isotopic labeling or CRISPR-edited enzymes to trace metabolite formation .
  • Peer consultation : Engage experts in pharmacokinetics to evaluate assumptions about species-specific cytochrome P450 activity .

Q. What experimental frameworks are recommended for investigating off-target effects of this compound in mammalian cells?

  • High-throughput screening : Use transcriptomics (RNA-seq) or proteomics to identify dysregulated pathways .
  • Toxicity thresholds : Determine NOAEL (No Observed Adverse Effect Level) via dose-ranging studies in primary cell lines .
  • Comparative analysis : Contrast results with parent compound (Albendazole) to isolate hydroxysulphone-specific effects .
  • Ethical validation : Follow OECD guidelines for in vitro toxicology testing to ensure reproducibility and regulatory compliance .

Q. How can researchers design longitudinal studies to assess the development of resistance to this compound in helminth populations?

  • Field sampling : Collect parasites pre- and post-treatment across multiple geographic regions to track allele frequency shifts .
  • Genomic sequencing : Identify SNPs in β-tubulin or other target proteins linked to resistance .
  • Population modeling : Use Wright-Fisher or coalescent models to predict resistance spread under selective pressure .
  • Cross-resistance assays : Test efficacy against strains resistant to benzimidazoles to validate specificity .

Methodological Best Practices

  • Data integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and raw datasets .
  • Hypothesis formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • Peer review : Pre-submission feedback from cross-disciplinary collaborators reduces bias and strengthens conclusions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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